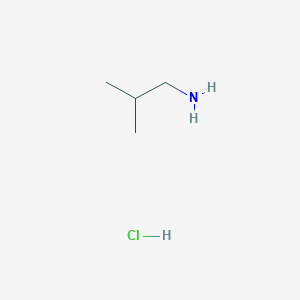
Isobutylamine Hydrochloride
概要
説明
Isobutylamine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H12ClN and its molecular weight is 109.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Qualitative and Quantitative Analysis
Isobutylamine Hydrochloride is subject to qualitative and quantitative tests, which are essential in validating its purity and concentration in various applications. These tests are crucial in research settings, particularly in the pharmaceutical industry. For instance, Feldmann et al. (1961) conducted qualitative tests and quantitative assay procedures for isobucaine hydrochloride, a derivative of this compound, highlighting the significance of these methods in drug formulation and analysis (Feldmann, Hefferren, Koehler, & Reasenberg, 1961).
Surface Property Studies
The study of surface properties of solutions containing this compound is another research application. Gliński et al. (2001) investigated the surface tensions of aqueous solutions of isobutylamine, among others, which contributes to understanding the interactions at the molecular level, particularly the hydrophobic parts of the molecules (Gliński, Chavepeyer, & Platten, 2001).
Corrosion Inhibition Research
In the field of materials science, research into corrosion inhibition is a significant application area for compounds like this compound. For example, Bastidas et al. (2000) explored the use of tributylamine, a compound similar to Isobutylamine, as a corrosion inhibitor for mild steel in hydrochloric acid, providing insights into its potential use in protecting metals (Bastidas, Polo, Cano, & Torres, 2000).
Biomedical Applications
This compound plays a role in the biomedical field, particularly in enzyme studies. Parry and Li (1997) discovered a two-component enzyme system in Streptomyces viridifaciens that catalyzes the oxidation of isobutylamine to isobutylhydroxylamine, highlighting the biochemical processes involving this compound (Parry & Li, 1997).
Chemical Synthesis and Reactions
This compound is also pertinent in chemical synthesis and reaction studies. For instance, Delamare et al. (2022) discussed the modification of an isobutyl side chain in drugs, where Isobutylamine can play a role, thus contributing to pharmaceutical research and development (Delamare, Naulet, Kauffmann, Guichard, & Compain, 2022).
作用機序
Target of Action
Isobutylamine is an organic chemical compound, specifically an amine, with the formula (CH3)2CHCH2NH2 . It is one of the four isomeric amines of butane It is known to bind to taar3 in mice and can trigger sexual behavior in male mice dependent on the cluster of taar2 through taar9 .
Mode of Action
It is known that it interacts with its targets, such as taar3, to induce certain behaviors in mice
Biochemical Pathways
It is known to be the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase . This suggests that it may play a role in amino acid metabolism.
Pharmacokinetics
It is known to be a colorless liquid and is miscible in water , which may influence its absorption and distribution in the body
Result of Action
It is known to trigger certain behaviors in mice when it binds to taar3 . More research is needed to describe the molecular and cellular effects of the compound’s action.
Safety and Hazards
Isobutylamine Hydrochloride is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep the container tightly closed .
Relevant Papers
There are several papers available that discuss Isobutylamine and its derivatives. For example, a paper titled “Synthesis of β-Diamine Building Blocks by Photocatalytic Hydroamination of Enecarbamates with Amines, Ammonia and N−H Heterocycles” discusses the use of Isobutylamine in the synthesis of β-Diamine Building Blocks . More papers can be found on academic databases like Semantic Scholar .
生化学分析
Biochemical Properties
Isobutylamine Hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as valine decarboxylase, which catalyzes the decarboxylation of valine to produce isobutylamine. This interaction is crucial for the metabolism of valine. Additionally, this compound can bind to trace amine-associated receptors (TAARs) in mice, particularly TAAR3, which can trigger specific behavioral responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, in mice, this compound binds to TAAR3, which can induce sexual behavior in male mice . This interaction highlights the compound’s role in modulating cellular responses and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to TAAR3 in mice, leading to the activation of specific signaling pathways that result in behavioral changes. Additionally, this compound can inhibit or activate enzymes such as valine decarboxylase, affecting the metabolism of valine and other related biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific cellular responses without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including adverse behavioral changes and cellular damage. These threshold effects highlight the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of valine. It is produced through the decarboxylation of valine by the enzyme valine decarboxylase. This metabolic pathway is essential for the production of isobutylamine, which can further participate in various biochemical reactions. The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical processes .
特性
IUPAC Name |
2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNBEHEFWDHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964667 | |
| Record name | 2-Methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-09-8 | |
| Record name | 2-Methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8H0OJB3OI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



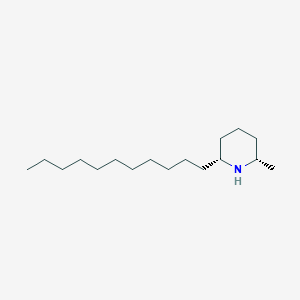

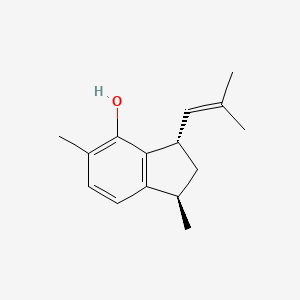
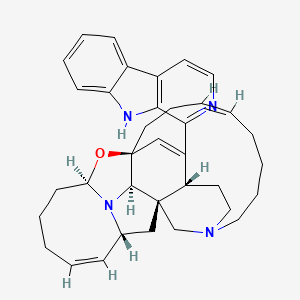


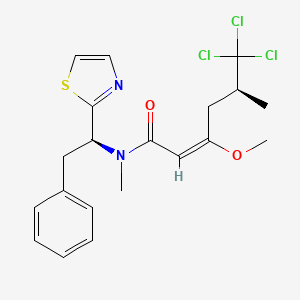
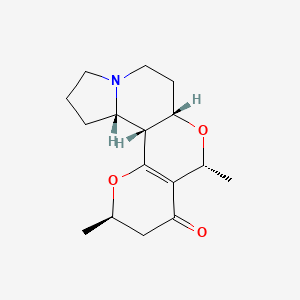
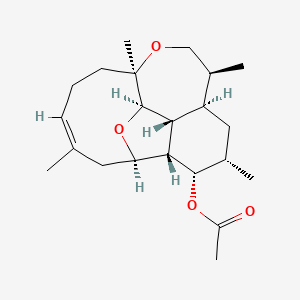
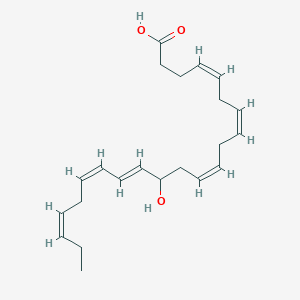
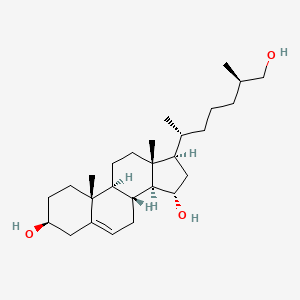
![[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1252194.png)
![(1S,4Z,8Z,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one](/img/structure/B1252196.png)
